molecular formula C15H13F2NO3 B5510402 N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide

Cat. No. B5510402
M. Wt: 293.26 g/mol
InChI Key: QRYLWCHMYUOWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves acylation reactions, where an amine reacts with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF). For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF (Karabulut et al., 2014). Such methodologies could be adapted for the synthesis of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. For example, the molecular structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide was elucidated using X-ray diffraction, revealing coplanar aromatic rings and the orientation of the central amide group influenced by hydrogen bonds (Hehir & Gallagher, 2023).

Scientific Research Applications

Polymorph Discovery and Mechanical Properties

Research on polymorphs of similar compounds, such as N-(3,5-difluorophenyl)-2,4-difluorobenzamide, has shown the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state. The ability to regulate the formation of these polymorphs through differential scanning calorimetry highlights their potential in designing materials with specific thermal and mechanical properties (Mondal et al., 2017).

Synthesis and Characterization of Novel Polyimides

Some novel aromatic polyimides synthesized from related compounds demonstrate improved solubility and thermal stability. These materials, exhibiting a wide range of degradation temperatures and glass transition temperatures, suggest applications in high-performance polymers and coatings (Butt et al., 2005).

Understanding Molecular Aggregation

Studies on isomer grids involving difluorophenylbenzamides reveal the role of fluorine in aggregation and complex C-F/C-H disorder. This research contributes to a better understanding of molecular interactions and aggregation, which is vital for designing drugs and materials with tailored properties (Mocilac et al., 2016).

Molecular Structure Modeling

The structural determination of similar compounds through X-ray diffraction and DFT calculations sheds light on the influence of intermolecular interactions on molecular geometry. This knowledge is crucial for the design and synthesis of molecules with desired physical and chemical properties (Karabulut et al., 2014).

Tumor Proliferation Imaging

Radiolabeled benzamide analogues, including compounds structurally related to N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide, have been developed for imaging tumor proliferation with PET. These compounds show promise for evaluating the proliferative status of solid tumors, highlighting their potential in diagnostic and therapeutic applications (Dehdashti et al., 2013).

Mechanism of Action

Target of Action

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide, also known as Oprea1_311136, is a compound that primarily targets Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection .

Mode of Action

The compound interacts with its targets by inhibiting the activity of SDHIs . This interaction results in changes in the biochemical pathways of the target organisms, leading to their inhibition .

Biochemical Pathways

The affected biochemical pathway is the succinate dehydrogenase pathway . The inhibition of this pathway leads to the disruption of the energy production in the target organisms, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the compound has a rapid absorption and formation of its main active metabolite . The peak plasma concentration and area under the plasma concentration-time curve increase in an apparently dose-proportional manner, indicating linear pharmacokinetics . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide’s action include changes in the structure of mycelia and cell membrane . It can increase both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes lead to the inhibition of the growth and proliferation of the target organisms .

properties

IUPAC Name

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-10-3-4-13(16)14(17)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYLWCHMYUOWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.